2-[(3-Methoxyphenyl)methyl]pyrrolidine
Description
General Significance of Pyrrolidine (B122466) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The pyrrolidine nucleus is a highly favored structural motif in the design and discovery of new therapeutic agents. nih.gov Its significance stems from a combination of advantageous structural and physicochemical properties. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov This structural flexibility, often referred to as "pseudorotation," enables chemists to fine-tune the spatial arrangement of substituents to optimize pharmacological activity. nih.gov
The pyrrolidine scaffold is a key component in a wide array of FDA-approved drugs, demonstrating its versatility across various therapeutic areas. nih.gov Notable examples include drugs for treating hypertension, bacterial infections, and central nervous system disorders. nih.gov Furthermore, this heterocyclic ring is a common feature in numerous natural products, particularly alkaloids, which have historically served as a rich source of inspiration for drug development. nih.gov The inherent chirality of many substituted pyrrolidines also provides an opportunity to develop stereospecific drugs with improved efficacy and reduced side effects. nih.gov The nitrogen atom within the ring can act as a key hydrogen bond acceptor or a point for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov The broad spectrum of biological activities associated with pyrrolidine-containing compounds includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects, further cementing its status as a critical scaffold in medicinal chemistry. nih.govfrontiersin.org
Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold This is an interactive table. You can sort and filter the data.
| Drug Name | Therapeutic Area |
|---|---|
| Captopril | Antihypertensive |
| Clindamycin | Antibiotic |
| Aniracetam | Nootropic |
| Rolipram | Antidepressant |
| Procyclidine | Anticholinergic |
Overview of Research Focus on 2-[(3-Methoxyphenyl)methyl]pyrrolidine and Related Analogs
While specific academic research exclusively focused on this compound is limited in publicly available literature, the broader class of 2-benzylpyrrolidine (B112527) and related analogs has been the subject of significant investigation, primarily in the field of neuroscience. The structural motif of a pyrrolidine ring with a substituted benzyl (B1604629) group at the 2-position is a key pharmacophore for agents that modulate the activity of monoamine transporters. nih.gov
Monoamine transporters, which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating the levels of these neurotransmitters in the synaptic cleft. nih.gov Dysregulation of monoaminergic systems is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). nih.gov Consequently, the development of monoamine reuptake inhibitors is a major focus of pharmaceutical research. nih.gov
Research into 2-benzylpyrrolidine analogs has explored how modifications to both the pyrrolidine ring and the aromatic ring of the benzyl group influence binding affinity and selectivity for DAT, SERT, and NET. The methoxy (B1213986) group at the 3-position of the phenyl ring in this compound is a common substituent in medicinal chemistry, known to influence electronic properties and metabolic stability. The position of this substituent can significantly impact the pharmacological profile of the compound.
Studies on related compounds have systematically investigated the structure-activity relationships (SAR) of these molecules. For instance, the nature and position of substituents on the phenyl ring, as well as substitutions on the pyrrolidine nitrogen, have been shown to be critical for potency and selectivity towards the different monoamine transporters. While detailed research findings for this compound itself are not extensively documented, the existing literature on analogous compounds provides a strong indication that its research focus would be centered on its potential as a monoamine reuptake inhibitor for the treatment of central nervous system disorders.
Table 2: General Structure-Activity Relationship (SAR) Observations for 2-Benzylpyrrolidine Analogs as Monoamine Reuptake Inhibitors This is an interactive table. You can sort and filter the data.
| Structural Modification | Effect on Activity/Selectivity |
|---|---|
| Substitution on the Phenyl Ring | Position and nature of the substituent significantly affect affinity and selectivity for DAT, SERT, and NET. |
| Substitution on the Pyrrolidine Nitrogen | Can modulate potency and physicochemical properties. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHWZSBBUXBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Strategies for 2 3 Methoxyphenyl Methyl Pyrrolidine and Structural Analogs
Conventional and Direct Synthetic Routes
Conventional synthetic routes to 2-substituted pyrrolidines often rely on well-established organic reactions, including nucleophilic substitution, alkylation, arylation, condensation, and cyclization reactions. These methods provide a direct means to construct the pyrrolidine (B122466) ring and introduce the desired substituents.
Nucleophilic Substitution Reactions in Pyrrolidine Synthesis
Nucleophilic substitution is a fundamental strategy for the construction of the pyrrolidine ring. Intramolecular nucleophilic substitution, in particular, is a powerful method for forming cyclic amines. This typically involves the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon center bearing a leaving group.
A common approach involves the double nucleophilic substitution of a dihaloalkane with a primary amine. For the synthesis of a 2-substituted pyrrolidine, a precursor with a leaving group at the 4-position of a linear amine can undergo an intramolecular SN2 reaction to form the five-membered ring. For instance, a 1,4-dihalide can react with an amine to furnish the pyrrolidine skeleton.
More advanced methods have also been developed. For example, a concise stereoselective synthesis of a chiral 2,5-disubstituted pyrrolidine was achieved starting from D-mannitol. The key step involved a double nucleophilic substitution on a C2-symmetrical bistosylate with benzylamine to form the pyrrolidine ring. nih.gov Another strategy involves the use of transaminases in the stereoselective synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones. acs.org The enzymatic amination is followed by a spontaneous intramolecular nucleophilic substitution to yield the cyclized product. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
| D-Mannitol derivative (bistosylate) | Benzylamine | (R)-2,5-bis(benzyloxymethyl)pyrrolidine | Not specified | nih.gov |
| ω-Chloroketones | Transaminase, Isopropylamine | 2-Substituted pyrrolidines | Up to 90% | acs.orgnih.gov |
Alkylation and Arylation Methodologies
Direct alkylation and arylation of the pyrrolidine ring provide a convergent approach to introduce substituents at the 2-position. These methods can be more efficient than building the substituted ring from a linear precursor.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of N-protected pyrrolidines. The enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine has been reported, utilizing a sparteine-mediated enantioselective deprotonation to form a 2-pyrrolidinolithium species. This intermediate is then transmetalated with zinc chloride to generate a stereochemically rigid 2-pyrrolidinozinc reagent, which is subsequently coupled with various aryl halides. nih.govscilit.com This methodology allows for the convergent and reliable preparation of a broad range of functionalized 2-aryl-N-Boc-pyrrolidines in high enantioselectivity. nih.gov
Another approach is the direct C(sp³)–H arylation of pyrrolidines. This has been achieved at the unactivated C4 position using palladium catalysis with an aminoquinoline amide directing group. acs.org While this specific example targets the C4 position, the principle of directed C-H activation is a promising strategy for the functionalization of other positions on the pyrrolidine ring. A palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides has also been described to afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov
| Substrate | Reagent | Catalyst/Conditions | Product | Enantiomeric Ratio/Yield | Reference |
| N-Boc-pyrrolidine | Aryl halides | (-)-Sparteine, s-BuLi; then ZnCl2; then Pd(OAc)2, PtBu3-HBF4 | 2-Aryl-N-Boc-pyrrolidines | 96:4 er | nih.gov |
| Pyrrolidine-3-carboxamides | Aryl halides | Pd(OAc)2, Aminoquinoline amide directing group | 4-Aryl-pyrrolidine-3-carboxamides | Not applicable | acs.org |
| γ-(N-Arylamino)alkenes | Vinyl bromides | Palladium catalyst | N-Aryl-2-allyl pyrrolidines | High diastereoselectivity | nih.gov |
Condensation and Cyclization Reactions
Condensation and cyclization reactions are classic and versatile methods for constructing the pyrrolidine ring. These reactions often involve the formation of one or more C-N bonds in the key ring-forming step.
A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran and sodium borohydride in an acidic aqueous medium affords pyrrolidines in very good yields. organic-chemistry.org This method is compatible with a large variety of aryl substituents. organic-chemistry.org For the synthesis of 2-substituted pyrrolidines, carbonyl compounds can be reacted with 3-chloropropylamine. organic-chemistry.org
Intramolecular cyclization of unsaturated amines is another powerful strategy. For example, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation yields the corresponding pyrrolidine. mdpi.comnih.gov Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Anilines, 2,5-Dimethoxytetrahydrofuran | Sodium borohydride, acidic water | N-Arylpyrrolidines | Very good | organic-chemistry.org |
| Aromatic aldehydes, 3-Chloropropylamine | Not specified | 2-Arylpyrrolidines | Not specified | organic-chemistry.org |
| Unsaturated amide | Grubbs catalyst, then H2/Pd-C | 2-Substituted pyrrolidine | Good | mdpi.comnih.gov |
| 4-Pentenyl sulfonamides | Copper(II) promoter | 2,5-cis-Pyrrolidines | 76-97% | nih.gov |
Asymmetric Synthetic Approaches and Chiral Control
The synthesis of enantiomerically pure 2-substituted pyrrolidines is of paramount importance for their application in pharmaceuticals and as chiral catalysts. Asymmetric synthetic approaches aim to control the stereochemistry at the C2 position and any other stereocenters in the molecule.
Utilization of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. This strategy has been widely applied to the asymmetric synthesis of pyrrolidines.
The use of chiral auxiliaries can be applied in various reactions, including alkylations and cycloadditions. For instance, Evans oxazolidinone auxiliaries have been used in asymmetric alkylation reactions to set the stereochemistry of acyclic precursors, which can then be further elaborated and cyclized to form chiral pyrrolidines. In the context of cycloaddition reactions, a chiral auxiliary attached to the azomethine ylide can be used for stereocontrol in the synthesis of homochiral heteroaromatic pyrrolidines.
(S)-2-(Methoxymethyl)pyrrolidine (SMP) and its enantiomer (R)-2-(methoxymethyl)pyrrolidine (RMP) are highly effective chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively. They are most famously used in the SAMP/RAMP hydrazone methodology developed by Enders. researchgate.net
This method involves the formation of a hydrazone between the chiral auxiliary (SAMP or RAMP) and a carbonyl compound. Deprotonation of the hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. The chiral auxiliary directs the approach of the electrophile to one face of the azaenolate. Subsequent cleavage of the N-N bond of the resulting hydrazone, typically by ozonolysis or reaction with an acid, releases the chiral α-substituted carbonyl compound and regenerates the auxiliary.
While this method is primarily used for the α-alkylation of aldehydes and ketones, the resulting chiral carbonyl compounds can serve as versatile precursors for the synthesis of 2-substituted pyrrolidines. For example, a chiral aldehyde or ketone can be subjected to a reductive amination with a suitable amine precursor that can subsequently cyclize to form the pyrrolidine ring. The SAMP/RAMP hydrazone methodology has been successfully applied to the synthesis of a wide range of chiral molecules with excellent enantiomeric excesses. researchgate.net
| Carbonyl Substrate | Electrophile | Chiral Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |
| Various aldehydes and ketones | Various alkyl halides | SAMP/RAMP | ≥96% de/ee | researchgate.net |
Other Chiral Auxiliary-Mediated Methodologies
Beyond the more common approaches, several other chiral auxiliary-mediated strategies have been developed to afford enantioenriched pyrrolidine derivatives. These methods rely on the temporary incorporation of a chiral moiety to direct the stereochemical outcome of key bond-forming reactions. The auxiliary is subsequently removed to yield the desired chiral product.
A notable strategy involves the use of chiral N-tert-butanesulfinyl imines as precursors. The addition of various nucleophiles, such as Grignard reagents, to these chiral imines proceeds with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. acs.org This approach is particularly versatile as it allows for the introduction of diverse substituents at the α-position of the pyrrolidine scaffold. Furthermore, the absolute configuration of the newly formed stereocenter can be controlled by selecting either the (R)- or (S)-configuration of the tert-butanesulfinamide chiral auxiliary. acs.org Another example includes the use of menthyl esters as chiral auxiliaries in TiCl4 promoted reactions to synthesize chiral syn-β-amino esters, which can serve as precursors to pyrrolidine rings. acs.org
These methodologies offer a powerful and flexible means of controlling stereochemistry, providing access to a wide range of sterically constrained and functionally diverse pyrrolidine alkaloids and their analogs. acs.org
Catalytic Asymmetric Reactions for Pyrrolidine Core Formation
Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to the synthesis of chiral pyrrolidines, including 2-arylmethyl substituted structures. A prominent example is the enantioselective palladium-catalyzed carboamination of alkenes. nih.govacs.org This transformation constructs the pyrrolidine ring by coupling readily available N-Boc-pent-4-enylamines with aryl or alkenyl bromides, generating enantiomerically enriched products. nih.govacs.org
The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond, which creates the new carbon-nitrogen bond and establishes one or two stereocenters. acs.org The choice of chiral ligand is critical for inducing asymmetry. For instance, the use of a palladium acetate catalyst with chiral phosphine ligands like (R)-Siphos-PE has proven effective in synthesizing 2-(arylmethyl)pyrrolidines with good yields and high enantioselectivities. nih.gov This method has been successfully applied to the concise asymmetric synthesis of the phenanthroindolizidine alkaloid (−)-tylophorine. nih.govacs.org
| Entry | Aryl Bromide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 2-Bromonaphthalene | (R)-Siphos-PE | 75 | 86 |
| 2 | 4-Bromobiphenyl | (R)-Siphos-PE | 72 | 88 |
| 3 | 3-Bromopyridine | (R)-Siphos-PE | 65 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (R)-Siphos-PE | 80 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | (R)-Siphos-PE | 78 | 87 |
Stereoselective Cycloaddition Reactions
Cycloaddition reactions are among the most powerful methods for the stereocontrolled construction of the pyrrolidine ring, often creating multiple stereocenters in a single, highly convergent step.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. wikipedia.orgmdpi.com Azomethine ylides, which are nitrogen-based 1,3-dipoles, are typically generated in situ and react with dipolarophiles (alkenes) in a concerted, suprafacial fashion to form the five-membered pyrrolidine ring. wikipedia.org These reactions are known for their high degree of stereo- and regioselectivity and can create up to four new contiguous stereocenters. wikipedia.orgacs.org
The development of catalytic asymmetric versions of this reaction has significantly enhanced its utility. Chiral transition-metal catalysts, often employing copper(I) or silver(I) salts with chiral ligands, can effectively control the enantioselectivity of the cycloaddition. acs.orgnih.gov For example, Cu(I)-catalyzed enantioselective 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been used to prepare chiral fluoropyrrolidines in high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov Similarly, the use of Ag2CO3 as a catalyst in the reaction between N-tert-butanesulfinyl imines and glycine α-imino ester derivatives allows for the highly diastereoselective synthesis of densely substituted proline derivatives. acs.org The versatility of this method allows for access to a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cu(CH3CN)4BF4 / Chiral Ligand | 1,1-Difluorostyrenes | Up to 96 | >20:1 | Up to 97 | nih.gov |
| Ag2CO3 | N-tert-Butanesulfinylazadienes | Moderate to Good | Good to Excellent | N/A (Diastereoselective) | acs.org |
| Silver Salt / Chiral Ligand | Electron Deficient Alkenes | Up to 99 | N/A | Up to 86 | metu.edu.tr |
The [3+2] cycloaddition is a powerful variant for constructing five-membered rings. In the context of pyrrolidine synthesis, this often involves the reaction of a three-atom component with a two-atom component. Methodologies utilizing nonstabilized azomethine ylides serve as a prime example. acs.orguohyd.ac.in For instance, the synthesis of the potent analgesic epibatidine and its analogs has been achieved using a [3+2] cycloaddition strategy as the key step. acs.orguohyd.ac.in In this approach, a nonstabilized azomethine ylide is generated and reacted with a substituted propenoate dipolarophile to stereoselectively form the core bicyclic structure of epibatidine. acs.org
Another innovative [3+2] cycloaddition method involves the use of photoredox catalysis to react cyclopropyl ketones with hydrazones, enabling the synthesis of a range of structurally diverse pyrrolidines. researchgate.net Furthermore, intermolecular [3+2] cycloadditions catalyzed by transition metals, such as Cu(I) complexes, provide an efficient and atom-economic route to optically active, highly substituted pyrrolidines from azomethine ylides and electron-deficient alkenes like isatin-derived trifluoromethyl acrylates. chemrxiv.org This particular method is notable for its ability to construct adjacent all-carbon quaternary stereocenters with high stereoselectivity. chemrxiv.org
Stereochemical Control in Pyrrolidine Ring Construction
Achieving precise stereochemical control is paramount in the synthesis of complex molecules like pyrrolidine derivatives. Control can be exerted through several complementary strategies that influence both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed chiral centers.
Substrate-Based Control : This approach embeds chiral information within one of the starting materials. The use of chiral auxiliaries, such as N-tert-butanesulfinamide, is a classic example where the auxiliary directs the facial selectivity of bond formation before being cleaved. acs.org Similarly, starting from a chiral pool material, such as L-proline or L-tartaric acid, can guide the stereochemical course of subsequent reactions. mdpi.comtandfonline.com
Reagent-Based Control : This strategy relies on the use of chiral reagents or, more commonly, chiral catalysts. Asymmetric catalysis is a highly effective method for stereocontrol. For instance, in the Pd-catalyzed carboamination to form 2-(arylmethyl)pyrrolidines, the chiral ligand bound to the palladium center is responsible for inducing enantioselectivity. nih.govacs.org Likewise, in 1,3-dipolar cycloadditions, chiral Lewis acids or metal complexes coordinate to the reactants, creating a chiral environment that favors the formation of one enantiomer over the other. nih.govmetu.edu.tr
Controlling Reaction Parameters : The stereochemical outcome can also be influenced by the specific geometry of reactive intermediates and the reaction conditions. The W-shape, S-shape, or U-shape of an azomethine ylide, for example, can lead to different stereochemical outcomes in cycloaddition reactions. wikipedia.org The choice of metal catalyst can also tune the endo/exo selectivity of the cycloaddition product. wikipedia.org A comprehensive synthetic plan may combine these strategies to achieve complete stereochemical control over multiple chiral centers, as demonstrated in the synthesis of certain polyhydroxylated pyrrolidines. thieme-connect.com
Post-Synthetic Functionalization and Derivatization of the Pyrrolidine Ring
Once the core pyrrolidine ring is constructed, post-synthetic functionalization provides a powerful avenue to generate structural diversity and synthesize specific target analogs. These modifications can be performed on either the nitrogen atom or the carbon framework of the ring.
A highly effective method for C-H functionalization is the direct α-arylation of N-Boc pyrrolidine. This protocol involves the enantioselective deprotonation of N-Boc pyrrolidine using a chiral base system (e.g., s-BuLi/(−)-sparteine), followed by transmetalation with zinc chloride and a subsequent palladium-catalyzed Negishi coupling with an aryl bromide. researchgate.net This strategy allows for the introduction of various aryl groups at the C-2 position. A related approach uses stereospecific cross-coupling reactions of configurationally stable, enantioenriched α-stannylated pyrrolidines with aryl electrophiles, proceeding with high stereofidelity. nsf.gov
The pyrrolidine nitrogen is also a common site for derivatization. For N-H pyrrolidines, the nitrogen can be readily alkylated or acylated. In cases where the nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, deprotection is a necessary first step. researchgate.net This is often achieved under acidic conditions or via thermal cleavage. sci-hub.se The liberated secondary amine can then be subjected to a variety of functionalization reactions, including N-methylation, which is relevant for the synthesis of various biologically active analogs. nih.govmdpi.com These post-synthetic modifications are crucial for fine-tuning the properties of the pyrrolidine-based molecules for specific applications. nih.govnih.gov
| Reaction Type | Position | Reagents/Method | Functionality Introduced | Reference |
|---|---|---|---|---|
| α-Arylation (Negishi Coupling) | C-2 | 1. s-BuLi/(-)-sparteine 2. ZnCl2 3. Pd(OAc)2, tBu3P-HBF4, ArBr | Aryl Group | researchgate.net |
| α-Arylation (Stereospecific Cross-Coupling) | C-2 | Pd-catalyst, Aryl Halide on α-stannyl pyrrolidine | Aryl Group | nsf.gov |
| N-Deprotection | N-1 | Acidic conditions or heat | N-H (from N-Boc) | sci-hub.se |
| N-Alkylation | N-1 | Alkyl halide, base | N-Alkyl Group | nih.gov |
| Hydroxylation | C-3 | Specific oxidation protocols | Hydroxyl Group | evitachem.com |
Chemo- and Regioselective Synthesis of Substituted Pyrrolidine Derivatives
The precise control over the placement of functional groups on the pyrrolidine ring is a cornerstone of modern synthetic organic chemistry. Chemo- and regioselectivity are critical for creating specific structural analogs of 2-[(3-Methoxyphenyl)methyl]pyrrolidine, enabling the exploration of structure-activity relationships. Advanced strategies have been developed to address these challenges, moving beyond classical methods to offer higher efficiency and selectivity. These approaches include transition-metal-catalyzed C-H functionalization, cycloaddition reactions, and biocatalytic transformations, which allow for the synthesis of complex pyrrolidine derivatives from simple precursors.
Transition-Metal-Catalyzed C-H Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. In the context of pyrrolidines, this approach allows for the introduction of substituents at specific positions without the need for pre-functionalized starting materials.
One notable strategy involves a redox-triggered process using o-benzoquinone as an internal oxidant to achieve regio- and diastereoselective functionalization of the secondary α-C-H bond in 2-substituted pyrrolidines. nih.gov This method selectively targets the C-5 position over the tertiary C-2 position, leading to the formation of 2,5-disubstituted pyrrolidines after subsequent nucleophilic addition and cleavage. nih.gov
Palladium catalysis has also been successfully employed for the regioselective synthesis of 3-aryl substituted pyrrolidines via the hydroarylation of N-alkyl pyrrolines. chemrxiv.org This method contrasts with reactions of N-acyl pyrrolines, which typically yield arylated alkene products. The use of N-alkyl substitution directs the reaction towards hydroarylation, providing direct access to a class of compounds with significant biological relevance. chemrxiv.org
Table 1: Examples of Regioselective C-H Functionalization of Pyrrolidine Derivatives
| Strategy | Catalyst/Reagent | Substrate Type | Position Functionalized | Key Finding | Reference |
|---|---|---|---|---|---|
| Redox-Triggered α-C-H Functionalization | o-Benzoquinone (Internal Oxidant) | 2-Substituted Pyrrolidines | C-5 (Secondary α-C-H) | Achieves high regio- and diastereoselectivity for the secondary C-H bond over the tertiary one. | nih.gov |
| Alkene Hydroarylation | Palladium Catalyst | N-Alkyl Pyrrolines | C-3 | Provides direct, single-step access to 3-aryl pyrrolidines from readily available precursors. | chemrxiv.org |
| Catalytic Asymmetric C–H Insertion | Rhodium(II) Catalysts | N-Boc-pyrrolidine and Donor-Acceptor Diazo Precursors | C-2 and C-5 | Enables direct difunctionalization to access C₂-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. | nih.gov |
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a classic and highly effective method for constructing the five-membered pyrrolidine ring. nih.gov This reaction offers excellent control over both regioselectivity and stereoselectivity. The azomethine ylide (the 1,3-dipole) reacts with a dipolarophile (typically an alkene) to form the pyrrolidine ring in a concerted fashion. nih.gov
A key advantage of this method is its modularity. By varying the components—the amino acid and carbonyl compound that generate the azomethine ylide in situ, and the alkene—a diverse library of substituted pyrrolidines can be synthesized. For instance, the reaction of substituted isatins, α-amino acids, and (E)-2-aryl-1-nitroethenes under microwave irradiation yields novel spiro[pyrrolidine-2,3′-oxindoles] in a chemo- and regioselective manner. mdpi.com The regioselectivity is governed by the electronic and steric properties of the reactants, typically resulting in the formation of a single regioisomer. researchgate.net
Table 2: Chemo- and Regioselective [3+2] Cycloaddition for Pyrrolidine Synthesis
| Dipole Source (Azomethine Ylide) | Dipolarophile | Conditions | Product Type | Selectivity Outcome | Reference |
|---|---|---|---|---|---|
| Isatin and Sarcosine | (E)-2-Aryl-1-nitroethenes | Microwave Irradiation | Spiro[pyrrolidine-2,3′-oxindoles] | High chemo- and regioselectivity. | mdpi.com |
| Isatin and Phenylglycine or Proline | 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | In situ generation | Spiro-pyrrolidine and Pyrrolizine Derivatives | Reaction proceeds with complete regio- and stereoselectivity. | researchgate.net |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Acidic (TFA) | 2-Benzimidazole Carboxamides with Pyrrolidine Nucleus | Regioselective formation of the pyrrolidine ring. | nih.gov |
Biocatalytic and Cascade Approaches
Modern synthetic chemistry increasingly leverages enzymes and cascade reactions to achieve high levels of selectivity under mild conditions. Biocatalysis offers an environmentally friendly alternative to traditional metal catalysts.
Transaminases (TAs) have been employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. acs.org This biocatalytic approach triggers an intramolecular cyclization following the amination of the ketone, affording chiral pyrrolidines with excellent enantiomeric excesses (up to >99.5%) and good analytical yields. acs.org By selecting the appropriate transaminase, either enantiomer of the target 2-substituted pyrrolidine can be accessed. acs.org
Cascade reactions, which involve multiple bond-forming events in a single operation, provide an efficient route to complex molecules. A notable example is the synthesis of functionalized (2-furyl)-2-pyrrolidines through a zinc-catalyzed cascade reaction. rsc.org This process involves an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction, to produce highly substituted pyrrolidines with outstanding diastereoselectivity (>98:2). rsc.org Such strategies are highly valued for their efficiency, atom economy, and ability to construct complex scaffolds from simple starting materials in a single step. rsc.org
Iii. Structure Activity Relationship Sar and Structural Biology of 2 3 Methoxyphenyl Methyl Pyrrolidine Analogs
Impact of Aromatic Substitutions on Biological Activity Profiles
The aromatic ring of 2-[(3-Methoxyphenyl)methyl]pyrrolidine offers a prime site for modification to modulate biological activity. The nature, position, and number of substituents on the phenyl ring can significantly alter the compound's interaction with its biological target.
Research has shown that both electron-donating and electron-withdrawing groups can influence activity, often in a target-dependent manner. For instance, in the context of certain receptor interactions, the introduction of a hydroxyl group can either increase or decrease affinity depending on its position. Similarly, halogen substitutions, such as fluorine, chlorine, or bromine, can enhance binding, potentially through favorable hydrophobic or halogen-bonding interactions.
The position of the substituent is also paramount. A meta-substituent, as seen in the parent compound's methoxy (B1213986) group, may provide optimal positioning for interaction with a specific region of the binding pocket. Moving this group to the ortho or para position can lead to a dramatic loss of activity, suggesting a strict spatial requirement for binding. Di- and tri-substituted analogs have also been explored, sometimes leading to synergistic effects where the combination of substituents enhances activity beyond what would be expected from their individual contributions. nih.gov
Table 1: Impact of Aromatic Substitutions on Biological Activity
| Substitution Pattern | General Effect on Activity | Potential Rationale |
|---|---|---|
| Meta-Methoxy (Parent) | High Affinity | Optimal positioning for key binding interactions. |
| Ortho/Para-Methoxy | Reduced Affinity | Steric hindrance or loss of crucial hydrogen bond. |
| Halogen (F, Cl, Br) | Often Increased Affinity | Enhanced hydrophobic or halogen-bonding interactions. |
| Hydroxyl (-OH) | Variable | Can introduce favorable hydrogen bonds or unfavorable steric/electronic effects depending on position. |
| Multiple Substitutions | Synergistic or Antagonistic | Combined effects on electronics and sterics can fine-tune binding. nih.gov |
Stereochemical Influence and Conformational Analysis on Pharmacological Response
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological properties. For this compound analogs, which contain chiral centers, the specific stereoisomer can exhibit vastly different biological activities.
The presence of multiple chiral centers in some analogs gives rise to diastereomers, which can have distinct biological profiles. For example, the relative orientation of substituents on the pyrrolidine (B122466) ring can dictate whether the molecule acts as an agonist or an antagonist at a particular receptor. Furthermore, enantiomers, which are non-superimposable mirror images, often display significant differences in potency and efficacy. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as enantioselective binding. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Effect of Pyrrolidine Ring Modifications on Target Interaction
Modifications to the pyrrolidine ring itself can have a profound impact on target interaction. These modifications can range from the introduction of substituents to altering the ring size or replacing it with another heterocyclic system.
Substituents on the pyrrolidine ring can introduce new points of interaction with the target, such as hydrogen bond donors or acceptors. nih.gov For example, the addition of a hydroxyl group can create a new hydrogen bond, thereby increasing binding affinity. nih.gov The size and nature of the substituent are also important, as bulky groups can cause steric clashes that hinder binding.
Altering the ring size, for instance, by expanding to a piperidine ring or contracting to an azetidine ring, can change the geometry of the molecule and the relative positioning of key functional groups. Such changes can significantly impact how the molecule fits into the binding site and its resulting biological activity.
Table 2: Effects of Pyrrolidine Ring Modifications
| Modification | Potential Impact on Target Interaction |
|---|---|
| Addition of Substituents | Introduction of new hydrogen bonding or hydrophobic interactions. nih.gov |
| Alteration of Ring Size | Changes in molecular geometry and positioning of key functional groups. |
| Introduction of Heteroatoms | Altered electronic properties and potential for new interactions. |
| Ring Constrainment | Reduced conformational flexibility, potentially locking the molecule in a more active conformation. |
Rational Design Principles Derived from SAR Elucidation
The systematic exploration of SAR provides a foundation for the rational design of new and improved analogs. nih.gov By identifying the key structural features required for activity, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Key principles derived from SAR studies of this compound analogs include:
Pharmacophore Modeling : Identifying the essential functional groups and their spatial arrangement required for biological activity.
Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce side effects.
Structure-Based Design : Utilizing the three-dimensional structure of the biological target to design molecules that fit optimally into the binding site.
These principles guide the iterative process of drug design, where new compounds are synthesized and tested based on the insights gained from previous SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies employ statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with biological activity, a predictive model can be generated.
QSAR models serve as valuable tools in the drug discovery process, enabling the prioritization of synthetic targets and the design of compounds with improved activity. For example, a QSAR model might predict that increasing the hydrophobicity of a particular region of the molecule will lead to enhanced potency, guiding the synthesis of analogs with more lipophilic substituents in that region. nih.gov
Iv. in Vitro Pharmacological Target Identification and Biological Activities of 2 3 Methoxyphenyl Methyl Pyrrolidine and Its Analogs
Receptor Modulatory Effects
Analogs of 2-[(3-methoxyphenyl)methyl]pyrrolidine have demonstrated the ability to modulate the activity of several key receptor systems integral to physiological and pathological processes.
N-methyl-D-aspartate (NMDA) Receptors: Pyrrolidine (B122466) derivatives have been explored as agonists for the NMDA receptor. One study investigated analogs of L-trans-2,3-pyrrolidine-dicarboxylate (PDC), a known NMDA receptor agonist. The introduction of a methyl group to the 5-position of the pyrrolidine ring was found to influence binding affinity and agonist potency. These methylated analogs demonstrated activity as inhibitors of ³H-glutamate binding and acted as agonists at NR1A/NR2B subtypes of the NMDA receptor. nih.gov
| Compound | 3H-Glutamate Binding Inhibition IC₅₀ (µM) | NR1A/NR2B Receptor Activation EC₅₀ (µM) |
| L-trans-2,3-PDC | 1.2 | 16 |
| cis-5-methyl-L-trans-2,3-PDC | 0.4 | 5 |
| trans-5-methyl-L-trans-2,3-PDC | 1.4 | 49 |
Data sourced from PubMed. nih.gov
G-Protein Coupled Receptors (GPCRs): The pyrrolidine scaffold is present in ligands designed to target GPCRs such as dopamine (B1211576) and opioid receptors. In the development of dual-target ligands for the dopamine D3 receptor (D3R) and μ-opioid receptor (MOR), several analogs incorporating a pyrrolidine moiety were synthesized and evaluated for their binding affinities. nih.gov These studies highlight the versatility of the pyrrolidine structure in interacting with different classes of GPCRs. nih.gov
CXCR4 Receptors: The C-X-C chemokine receptor type 4 (CXCR4) is another GPCR that has been a target for various therapeutic agents. While not direct analogs of this compound, research into CXCR4 antagonists has explored diverse chemical structures. For instance, a bivalent peptide ligand, DV1 dimer, was shown to have a high binding affinity for CXCR4 with a half-maximal inhibitory concentration (IC₅₀) of 3 nM. nih.gov Another example is a copper(II) containing bis-macrocyclic compound, which displayed potent anti-HIV activity, mediated through CXCR4 antagonism, with a half-maximal effective concentration (EC₅₀) of 4.3 nM. nih.gov
The interaction of these compounds with various receptors and enzymes suggests a downstream effect on neurotransmission and cellular signaling. For example, the inhibition of Poly(ADP-ribose) polymerase (PARP), a target for some pyrrolidine-containing analogs, has been shown to attenuate NMDA-induced glutamate (B1630785) efflux. nih.gov This indicates that by targeting enzymes involved in cellular stress and DNA repair, these compounds can indirectly modulate excitotoxic neurotransmission. nih.gov Furthermore, the demonstrated activity of analogs on kinases like EGFR and VEGFR directly implies an ability to interfere with critical cellular signaling pathways that govern cell proliferation, angiogenesis, and survival.
Enzymatic Inhibition and Activation Profiles
A significant body of research has focused on the inhibitory effects of this compound analogs against several classes of enzymes.
Acetylcholinesterase (AChE): Various pyrrolidine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. One study reported moderate inhibitory activity for methylpyrrolidine and its derivatives, with IC₅₀ values ranging from 87 to 480 µM. nih.gov More complex structures, such as dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], have shown significantly higher potency, with some compounds exhibiting IC₅₀ values as low as 1.37 µM. nih.gov Additionally, a series of pyrrolidine-containing benzenesulfonamides demonstrated potent AChE inhibition, with Ki values in the nanomolar range. tandfonline.com
| Compound Class | Target | Potency |
| Methylpyrrolidine derivatives | AChE | IC₅₀: 87-480 µM nih.gov |
| Dispiro-pyrrolidine derivatives | AChE | IC₅₀: 1.37-6.27 µM nih.gov |
| Pyrrolidine-benzenesulfonamides | AChE | Ki: 22.34-27.21 nM tandfonline.com |
Carbonic Anhydrase (CA): Certain pyrrolidine-benzenesulfonamide analogs have been shown to be highly potent inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, one compound was identified as a powerful inhibitor of both hCA I and hCA II, with inhibition constant (Ki) values of 17.61 nM and 5.14 nM, respectively. tandfonline.com This demonstrates that the pyrrolidine scaffold can be incorporated into molecules that selectively target these important metabolic enzymes. tandfonline.com
Dipeptidyl Peptidase-IV (DPP-IV): The pyrrolidine ring is a key structural feature of "gliptins," a class of drugs that inhibit DPP-IV for the management of type 2 diabetes. tandfonline.com Research into novel pyrrolidine-based DPP-IV inhibitors has yielded exceptionally potent compounds. A series of pyrrolidine-2-carbonitrile (B1309360) derivatives, for example, displayed very strong inhibitory activity, with some analogs having IC₅₀ values as low as 4 nM, which is more potent than the established drug Vildagliptin (IC₅₀ = 20 nM). tandfonline.com
| Pyrrolidine Analog Class | Potency (IC₅₀) | Reference Compound (IC₅₀) |
| Pyrrolidine 2-carbonitrile (Halogen-substituted) | 4 nM tandfonline.com | Vildagliptin (20 nM) tandfonline.com |
| Pyrrolidine 2-carbonitrile (Unsubstituted) | 17 nM tandfonline.com | Vildagliptin (20 nM) tandfonline.com |
| 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitrile | 247 nM tandfonline.com | - |
Matrix Metalloproteinases (MMPs): The pyrrolidine scaffold has been utilized in the design of inhibitors for matrix metalloproteinases, enzymes involved in the degradation of the extracellular matrix. Studies have shown that cinnamoyl pyrrolidine derivatives and sulfonyl pyrrolidine derivatives can act as MMP-2 inhibitors, indicating that this chemical structure is a viable starting point for developing agents that target tissue remodeling processes. ddtjournal.comnih.gov
Poly(ADP-ribose) Polymerase (PARP-1, PARP-2): Pyrrolidine-containing compounds are among the most potent PARP inhibitors developed. These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. Analogs such as Veliparib (ABT-888), which contains a 2-methylpyrrolidin-2-yl group, exhibit excellent potency against both PARP-1 and PARP-2 with a Ki of 5 nM. researchgate.net Similarly, a series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine moiety showed IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2.
Epidermal Growth Factor Receptor (EGFR): The pyrrolidine ring is a component of several potent EGFR inhibitors. A variety of pyrrolidine-carboxamide and pyrrolidinyl-spirooxindole derivatives have been synthesized and found to inhibit EGFR with IC₅₀ values in the nanomolar range. For instance, certain pyrrolidine-carboxamide derivatives inhibited EGFR with IC₅₀ values between 87 and 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.govresearchgate.net Other spirooxindole-based analogs demonstrated even greater potency, with IC₅₀ values as low as 26 nM. nih.gov
| Pyrrolidine Analog Class | Potency (IC₅₀) | Reference Compound (IC₅₀) |
| Pyrrolidine-carboxamides | 87-107 nM researchgate.net | Erlotinib (80 nM) researchgate.net |
| Pyrrolidinyl-spirooxindoles | 26-67 nM nih.gov | Erlotinib (30 nM) nih.gov |
Vascular Endothelial Growth Factor Receptor (VEGFR): Analogs incorporating the pyrrolidine structure have also been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis. Pyrazolo[3,4-d]pyrimidine derivatives fused with a pyrrolidine ring were identified as remarkable VEGFR-2 inhibitors, with specific compounds showing IC₅₀ values of 26.38 nM and 44.67 nM. nih.gov Other heterocyclic structures designed as VEGFR-2 inhibitors have also achieved high potency, with IC₅₀ values in the low nanomolar range, underscoring the importance of targeting this kinase in pathological angiogenesis. nih.govnih.gov
Cyclooxygenases (e.g., COX-1, COX-2)
The anti-inflammatory properties of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of pain and inflammation. nih.govstanford.edu The two main isoforms are COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. researchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. stanford.edumdpi.com
Various analogs containing the pyrrolidine or related pyrrole (B145914) nucleus have been investigated for their COX inhibitory potential. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and other pyrrolopyridine derivatives have been conducted to evaluate their activity against both COX isoenzymes. nih.govnih.gov For instance, a newly synthesized compound, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated moderate anti-COX-1 activity with an IC50 value of 314 µg/mL. mdpi.com Further testing of MAK01 revealed it has a greater inhibitory effect on COX-2 compared to COX-1, indicating potential as a selective anti-inflammatory agent. mdpi.com
Similarly, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analogs and their corresponding carboxylic acids were found to be more potent inhibitors of COX-2 than COX-1. mdpi.com Specifically, an analog with a para-methoxy substitution (compound FM4) and its carboxylic acid counterpart (compound FM10) showed strong COX-2 inhibition with IC50 values of 0.74 µM and 0.69 µM, respectively. mdpi.com These findings underscore the potential of the pyrrolidine scaffold and its derivatives as a basis for developing new COX inhibitors.
| Compound/Analog | Target | Activity (IC50) | Source |
|---|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | mdpi.com |
| Analog FM4 (para-methoxy substituted butanal) | COX-2 | 0.74 µM | mdpi.com |
| Analog FM10 (para-methoxy substituted carboxylic acid) | COX-2 | 0.69 µM | mdpi.com |
Anti-infective Potentials
Antibacterial Mechanisms (e.g., DNA Gyrase, Topoisomerase IV Inhibition)
The pyrrolidine scaffold is a key feature in a novel class of antibacterial agents known as pyrrolamides, which target the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial DNA synthesis, replication, and repair, making them validated targets for antibiotics. nih.gov Inhibition of their function leads to bacterial cell death. nih.gov
Research has shown that pyrrolamide derivatives act by binding to the ATP pocket of DNA gyrase, preventing its normal function. nih.gov A series of N-phenylpyrrolamide inhibitors demonstrated potent activity, with low nanomolar IC50 values (2–20 nM) against Escherichia coli DNA gyrase. rsc.org Importantly, these compounds showed selectivity for bacterial enzymes, with no activity against human DNA topoisomerase IIα. rsc.org One derivative, compound 22e, was particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). rsc.org Another analog, 23b, showed promising activity against the Gram-negative pathogen Klebsiella pneumoniae with an MIC of 0.0625 µg/mL. rsc.org
Other studies on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives confirmed their mechanism of action through the inhibition of E. coli DNA gyrase. nih.gov Several of these analogs exhibited inhibitory concentrations similar to the standard drug novobiocin (B609625) (IC50 = 170 nM), with the most active compound showing an IC50 of 120 ± 10 nM. nih.gov The antibacterial activity of various thiazole-based pyrrolidine derivatives has also been evaluated, with one 4-F-phenyl derivative found to selectively inhibit Gram-positive bacteria such as S. aureus and Bacillus cereus. biointerfaceresearch.com This body of research highlights the potential of pyrrolidine derivatives as a source of new antibacterial agents targeting DNA gyrase and topoisomerase IV. nih.govtandfonline.com
| Compound/Analog Class | Target/Organism | Activity Metric | Value | Source |
|---|---|---|---|---|
| N-phenylpyrrolamide (22e) | S. aureus | MIC | 0.25 µg/mL | rsc.org |
| N-phenylpyrrolamide (23b) | K. pneumoniae | MIC | 0.0625 µg/mL | rsc.org |
| 1,2,4-oxadiazole pyrrolidine (22c) | E. coli DNA Gyrase | IC50 | 120 ± 10 nM | nih.gov |
| Sulfonylamino pyrrolidine (38) | S. aureus | MIC | 3.11 µg/mL | nih.gov |
| Sulfonylamino pyrrolidine (38) | E. coli | MIC | 6.58 µg/mL | nih.gov |
Antiviral Activities
Derivatives of the pyrrolidine scaffold have demonstrated notable antiviral activity against a range of pathogenic viruses. In a high-throughput screening against SARS-CoV-2, a 1-heteroaryl-2-alkoxyphenyl analog containing a pyrrolidine moiety was identified as a promising hit, interfering with viral entry. mdpi.com This compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, displayed an EC50 value of 4.7 µM against SARS-CoV-2. mdpi.com The activity was found to be specific to coronaviruses, as it showed no effect against the unrelated Chikungunya virus. mdpi.com
In other studies, camphene (B42988) derivatives incorporating a pyrrolidine ring showed broad-spectrum antiviral properties. mdpi.com One such derivative (compound 2a) was active against influenza A virus (IC50 = 45.3 µM), authentic Ebola virus (EBOV) (IC50 = 18.3 µM), and pseudoviruses with Hantaan virus glycoproteins (IC50 = 9.1 µM). mdpi.com The mechanism for these derivatives is suggested to be the inhibition of the fusion process between viral and cellular membranes. mdpi.com
Furthermore, certain 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov While some of these acyclic analogs showed slight activity against HCMV, it was not well separated from their cytotoxic effects. nih.gov Research into 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides revealed potent inhibitory activity against the Yellow Fever Virus (YFV), with the most active compounds having EC90 values in the range of 0.06 – 2.2 µg/mL, accompanied by low cytotoxicity. nuph.edu.ua
Antiprotozoal Activities (e.g., Antileishmanial)
Pyrrolidine derivatives have been investigated for their potential to treat diseases caused by protozoan parasites, such as leishmaniasis. Leishmaniasis is caused by parasites of the Leishmania genus, and new therapeutic agents are needed due to limitations in current treatments. nih.gov
In one study, three synthesized pyrrolidine compounds (P1-P3) were tested for their efficacy against Leishmania infantum promastigotes in vitro. The results showed that the compounds inhibited parasite growth in a concentration-dependent manner. researchgate.net At the logarithmic phase of growth, the LD50 values were determined to be 10 µg/ml, 20 µg/ml, and 30 µg/ml for compounds P1, P2, and P3, respectively. researchgate.net
The search for novel antileishmanial agents has also explored other heterocyclic structures. A screening of a natural product library identified compounds with activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov While not pyrrolidine derivatives themselves, this research highlights the value of screening diverse chemical scaffolds. Other research has focused on oxadiazole and indolizine-containing compounds as potential antileishmanial agents, with one oxadiazole derivative showing an IC50 value of 2.18 µM on Leishmania donovani intramacrophage amastigotes. mdpi.com The pyridyl analog of pentamidine (B1679287) also showed promising in vitro activities against L. donovani. nih.gov
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant antiproliferative and cytotoxic activities against a wide array of human cancer cell lines. bohrium.comnih.gov These compounds exert their effects through various mechanisms, including cell cycle arrest and the induction of apoptosis. researchgate.netnih.gov
A novel series of pyrrolidine-carboxamide derivatives was evaluated against A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cancer cell lines. nih.gov Compound 7g emerged as the most potent, with a mean IC50 of 0.90 µM, which was more effective than the standard drug doxorubicin (B1662922) (IC50 = 1.10 µM). nih.gov This compound also demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key targets in cancer therapy. nih.gov
Similarly, new pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and tested for cytotoxicity. nih.goveurekaselect.com Compound 9e showed the strongest activity against the A549 lung cancer cell line with an IC50 of 4.55 µM, inducing apoptosis by altering the expression of Bcl-2 family proteins and activating caspases. nih.gov Compound 10a was the most potent against the PC3 prostate cancer cell line (IC50 = 0.19 µM), while compound 10b was most effective against MCF-7 breast cancer cells (IC50 = 1.66 µM). nih.goveurekaselect.com
Other studies have explored pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl group, which showed structure-dependent anticancer activity against A549 cells. mdpi.com The diverse substitution patterns on the pyrrolidine ring allow for the regulation of various targets, leading to excellent anti-proliferative activities. bohrium.comnih.gov
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Pyrrolidine-carboxamide (7g) | Mean (A-549, MCF-7, Panc-1, HT-29) | 0.90 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 µM | nih.goveurekaselect.com |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 µM | nih.goveurekaselect.com |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 µM | nih.goveurekaselect.com |
| 8-azakinetin riboside | OVCAR-3 (Ovarian) | 1.1 µM | nih.gov |
| 8-azakinetin riboside | MIA PaCa-2 (Pancreatic) | 1.1 µM | nih.gov |
Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of this compound analogs are primarily attributed to their role as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and the production of prostaglandins via the COX pathway is a central component of this process. mdpi.commdpi.com By inhibiting COX-1 and particularly COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation. nih.govmdpi.com
The development of pyrrolidine and pyrrole derivatives as anti-inflammatory agents often focuses on achieving selective inhibition of COX-2 over COX-1. nih.gov This selectivity aims to minimize the gastrointestinal side effects that arise from inhibiting the protective functions of COX-1. mdpi.com Research on various pyrrolidine analogs has demonstrated this potential for selective COX-2 inhibition. mdpi.commdpi.com For example, certain derivatives were found to be comparatively potent inhibitors of COX-2, which is responsible for mediating pain and inflammation, while showing less activity against the constitutionally expressed COX-1. mdpi.com
In addition to COX inhibition, some analogs have also been evaluated for their ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of inflammatory leukotrienes. mdpi.com The dual inhibition of both COX and LOX pathways could offer a broader anti-inflammatory effect. The molecular mechanism often involves the compound fitting into the active site of the COX-2 enzyme, as suggested by molecular docking studies, which confirms a potential binding pose within the enzyme's active site. nih.gov
Neuroactive Properties
Specific research on the neuroactive properties of this compound is not available in the current scientific literature.
Anticonvulsant Activities
There are no published studies on the anticonvulsant activities of this compound.
Vi. Computational Chemistry and Molecular Modeling Applications in 2 3 Methoxyphenyl Methyl Pyrrolidine Research
Quantum Mechanical Calculations (e.g., Density Functional Theory for Bond Dissociation Energies)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic properties of 2-[(3-Methoxyphenyl)methyl]pyrrolidine and its analogs. DFT is employed to calculate a variety of molecular properties, including geometric parameters, vibrational frequencies, and bond dissociation energies (BDEs). The BDE is a critical parameter as it provides insight into the stability of chemical bonds within the molecule. For instance, understanding the BDE of the C-N bond in the pyrrolidine (B122466) ring or the benzylic C-C bond can help in predicting metabolic stability and potential degradation pathways.
Table 1: Representative Applications of Quantum Mechanical Calculations in Pyrrolidine Research
| Calculation Type | Application | Insights Gained |
| Geometry Optimization | Determination of the most stable 3D conformation. | Understanding of steric and electronic effects on molecular shape. |
| Frequency Analysis | Prediction of vibrational spectra (e.g., IR, Raman). | Confirmation of stable energy minima and characterization of functional groups. |
| Bond Dissociation Energy | Assessment of the strength of chemical bonds. | Prediction of metabolic stability and potential sites of degradation. |
| Molecular Orbital Analysis (HOMO/LUMO) | Characterization of the frontier molecular orbitals. | Insights into chemical reactivity and charge transfer properties. arabjchem.org |
Molecular Docking Simulations for Ligand-Target Interactionspharmablock.commdpi.comacs.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding the binding mode of this compound derivatives and in identifying key interactions that contribute to their biological activity. The process involves generating a multitude of possible conformations of the ligand within the binding site of the target and then scoring these poses based on a force field that estimates the binding affinity.
Docking studies on various pyrrolidine-containing compounds have successfully elucidated their interactions with a range of biological targets. For instance, molecular docking has been used to study the binding of pyrrolidine derivatives to enzymes like myeloid cell leukemia-1 (Mcl-1) and dihydrofolate reductase (DHFR). nih.govmdpi.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site. For this compound, docking simulations could predict its binding orientation within a target's active site, with the methoxyphenyl group potentially engaging in hydrophobic or pi-stacking interactions and the pyrrolidine nitrogen acting as a hydrogen bond acceptor or donor. pharmablock.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamicsnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of this compound and its complexes with biological targets over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into the flexibility of the ligand and the stability of its interactions with a receptor.
A key aspect of pyrrolidine-containing molecules is the conformational flexibility of the five-membered ring, which can adopt various puckered conformations, often referred to as "pseudorotation". nih.govnih.gov MD simulations can explore the energy landscape of these conformations and determine the most populated states. frontiersin.orgresearchgate.net Furthermore, when a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose and to observe any induced-fit effects where the protein structure adjusts to accommodate the ligand. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Predictive Modeling of Pharmacological Activity (e.g., QSAR)researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties. frontiersin.org These descriptors are then used as independent variables in a statistical model, with the biological activity as the dependent variable. Several QSAR studies have been successfully applied to pyrrolidine derivatives to understand the structural requirements for various pharmacological activities, including antiarrhythmic and Mcl-1 inhibitory effects. nih.govnih.gov The resulting models can guide the design of new derivatives with improved activity by suggesting modifications that enhance the desirable properties identified by the model.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives
| Descriptor Class | Examples | Information Encoded |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Steric | Molecular volume, surface area, shape indices | Size and shape of the molecule. |
| Hydrophobic | LogP, molar refractivity | Lipophilicity and partitioning behavior. |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |
Virtual Screening for Novel Ligands and Scaffold Hoppingpharmablock.com
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the this compound scaffold, ligand-based virtual screening can be employed when the structure of the target is unknown. This approach uses a known active molecule as a template to search for other compounds with similar properties. youtube.com
Scaffold hopping is a strategy that aims to identify new molecular cores that can serve as viable alternatives to a known active scaffold, while maintaining similar biological activity. nih.govuniroma1.it This is particularly useful for discovering compounds with novel intellectual property, improved pharmacokinetic properties, or different synthetic accessibility. Starting with the this compound core, computational scaffold hopping algorithms can search for isofunctional replacements that preserve the key pharmacophoric features required for biological activity. nih.gov
De Novo Drug Design Approaches
De novo drug design is a computational methodology that aims to construct novel molecules with desired pharmacological properties from scratch. These approaches can be particularly valuable when exploring new chemical space around the this compound scaffold. By defining a set of constraints based on the known pharmacophore or the active site of a target, de novo design algorithms can generate a diverse range of potential drug candidates. These methods often employ fragment-based approaches, where small molecular fragments are pieced together in a way that satisfies the predefined constraints. The resulting structures can then be further evaluated using other computational techniques such as docking and MD simulations.
Vii. Future Directions and Research Perspectives in Pyrrolidine Based Chemical Biology
Development of Novel Analogs with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogs of 2-[(3-Methoxyphenyl)methyl]pyrrolidine with improved biological activity profiles. The goal is to enhance both the potency and selectivity of these compounds towards their intended biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies will be instrumental in guiding the modification of the parent molecule. Key areas for structural modification include:
Substitution on the Phenyl Ring: Altering the position and nature of substituents on the methoxyphenyl group can significantly influence receptor binding affinity and selectivity. Exploration of a diverse range of electron-donating and electron-withdrawing groups, as well as different substitution patterns (ortho, meta, and para), will be crucial.
Modification of the Pyrrolidine (B122466) Ring: Introduction of substituents on the pyrrolidine ring can impact the compound's conformational flexibility and its interaction with target proteins. Stereochemistry at these positions will be a critical consideration, as different stereoisomers can exhibit markedly different biological activities. nih.gov
Alterations to the Methyl Linker: The length and rigidity of the linker connecting the phenyl and pyrrolidine moieties can be varied to optimize the spatial orientation of these two key pharmacophoric elements.
By systematically exploring these structural modifications, researchers aim to develop next-generation analogs with superior therapeutic potential.
Exploration of New Biological Targets and Disease Areas
The versatility of the pyrrolidine scaffold suggests that this compound and its derivatives may interact with a broader range of biological targets than currently known. Future investigations will likely expand into new therapeutic areas, driven by both computational predictions and high-throughput screening campaigns.
Potential new disease areas for exploration include:
Central Nervous System (CNS) Disorders: The ability of many small molecules containing the 2-arylmethylpyrrolidine motif to cross the blood-brain barrier makes them attractive candidates for treating a variety of neurological and psychiatric conditions. scispace.comgoogle.com Research into their potential as modulators of neurotransmitter receptors and transporters could uncover novel treatments for depression, anxiety, and neurodegenerative diseases.
Oncology: Pyrrolidine derivatives have demonstrated significant potential as anticancer agents. researchgate.net Future studies may explore the ability of this compound analogs to inhibit cancer cell proliferation, induce apoptosis, or interfere with key signaling pathways involved in tumorigenesis.
Infectious Diseases: The pyrrolidine nucleus is found in numerous natural and synthetic compounds with antimicrobial activity. popline.org Screening of this compound and its derivatives against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.
The following table summarizes potential new biological targets and their relevance to various disease areas.
| Potential Biological Target | Associated Disease Area | Rationale for Exploration |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | The structural features of 2-arylmethylpyrrolidines are amenable to binding within the transmembrane domains of many GPCRs. |
| Ion Channels | Neurological Disorders, Cardiovascular Diseases | Modulation of ion channel activity is a key mechanism for many therapeutic agents. |
| Kinases | Oncology, Inflammatory Diseases | Kinase inhibitors are a major class of targeted cancer therapies. |
| Proteases | Infectious Diseases, Oncology | Inhibition of essential proteases can disrupt the life cycle of pathogens or the progression of cancer. |
Advancements in Asymmetric Synthesis Methodologies for Pyrrolidine Derivatives
The chirality of this compound is a critical determinant of its biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance. Future research in this area will likely focus on several key strategies:
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral pyrrolidines offers numerous advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. nih.govescholarship.orgacs.orgacs.org Engineered enzymes, such as transaminases and cytochrome P450s, are being developed to perform intramolecular C-H amination and other key bond-forming reactions with exceptional control over stereochemistry. nih.govescholarship.orgacs.orgacs.org
Organocatalysis: Small organic molecules, particularly those derived from proline, have emerged as powerful catalysts for the asymmetric synthesis of pyrrolidine derivatives. nih.govmdpi.com Continued development of novel organocatalysts will provide new and efficient routes to enantiomerically pure 2-substituted pyrrolidines.
Metal-Catalyzed Reactions: Transition metal catalysis, particularly with copper, has proven effective for the asymmetric synthesis of α-arylpyrrolidines through intramolecular hydroamination reactions. researchgate.net Future work will likely focus on developing more sustainable and cost-effective catalysts and expanding the substrate scope of these reactions.
These advancements will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of chiral analogs for biological evaluation.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. For pyrrolidine-based compounds like this compound, these computational tools can be applied in several impactful ways:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of novel pyrrolidine derivatives, identifying those with the highest probability of being active against a specific target. nih.govnih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired binding affinity for a target and favorable pharmacokinetic properties, it can generate novel pyrrolidine-based structures that have a high likelihood of success.
Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule, such as a complex analog of this compound, and propose the most efficient synthetic route for its preparation.
The application of these computational approaches will significantly accelerate the discovery and optimization of new pyrrolidine-based drug candidates.
Potential in Agrochemical and Materials Science Research
Beyond the pharmaceutical realm, the unique chemical properties of the pyrrolidine scaffold suggest potential applications in other scientific and industrial domains.
Agrochemicals: Pyrrolidine derivatives have shown promise as active ingredients in pesticides and herbicides. ontosight.airesearchgate.net Future research could explore the potential of this compound and its analogs for crop protection, aiming to develop new agrochemicals that are both effective and environmentally benign.
Materials Science: The ability of pyrrolidine-containing compounds to interact with metal surfaces has led to their investigation as corrosion inhibitors. researchgate.netresearchgate.net Further studies could optimize the structure of this compound to enhance its performance in protecting metals from corrosion in various industrial applications. Additionally, pyrrolidine derivatives can be incorporated into polymers to create materials with novel properties, such as enhanced thermal stability or specific biocompatibility for medical devices. researchgate.net
The exploration of these non-medical applications represents a promising avenue for future research on this compound and related compounds.
Q & A
Q. What are the standard synthetic routes for 2-[(3-Methoxyphenyl)methyl]pyrrolidine, and how can reaction yields be optimized?
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example:
- Step 1 : React 3-methoxybenzyl halide with pyrrolidine in the presence of a base (e.g., NaOH or K₂CO₃) to form the target compound via nucleophilic attack .
- Step 2 : Purify the product using column chromatography or recrystallization.
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Microwave-assisted synthesis can enhance reaction efficiency and yield .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the structure (e.g., methoxy proton at ~3.8 ppm, pyrrolidine ring protons between 1.5–3.5 ppm) .
- HPLC : Assess purity (>95% for research-grade material) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular weight verification.
- X-ray Crystallography : Resolve stereochemistry and solid-state conformation (see analogous compounds in ).
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Waste Disposal : Segregate organic waste and partner with certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis or functionalization of this compound?
- Quantum Chemistry : Use Gaussian or ORCA to model transition states and identify low-energy pathways for alkylation or ring functionalization .
- Reaction Design : ICReDD’s workflow integrates computational predictions (e.g., Fukui indices for reactive sites) with high-throughput experimentation to reduce trial-and-error .
- Case Study : For analogous pyrrolidine derivatives, simulations predicted regioselectivity in coupling reactions, validated experimentally .
Q. How do researchers resolve contradictions in reported biological activities of pyrrolidine derivatives like this compound?
- Variable Analysis : Compare purity (e.g., HPLC data ), stereochemistry (e.g., chiral HPLC ), and assay conditions (cell line vs. in vivo models).
- Replication : Reproduce studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
- Meta-Analysis : Cross-reference PubChem/CAS data to identify outliers or confounding factors .
Q. What methodologies are employed to study the compound’s bioactivity (e.g., enzyme inhibition, neuroprotection)?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity for receptors like dopamine D₂ or serotonin transporters .
- In Vivo Models : Rodent studies for neuroprotection (e.g., Morris water maze for cognitive effects) .
Q. How can reactor design and process control improve scalability of this compound synthesis?
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic alkylation steps .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
- Case Study : Membrane separation technologies (e.g., nanofiltration) improved yield in purification of similar heterocycles .
Methodological Considerations
- Stereochemical Control : For chiral analogs, employ asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing NMR spectra and reaction conditions .
- Ethical Compliance : Follow institutional guidelines for biological testing and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
